molecular formula C13H16FNO4S B1451252 [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid CAS No. 1171916-94-1

[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid

Cat. No.: B1451252
CAS No.: 1171916-94-1
M. Wt: 301.34 g/mol
InChI Key: GDQVXICQDIDELI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .

Mode of Action

The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates . This inhibition disrupts the normal function of hNE, leading to changes in the immune response and inflammation processes .

Biochemical Pathways

The inhibition of hNE affects the proteolysis process, which is a key part of the immune response . hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, the compound can potentially alter these degradation pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular formula is c13h16fno4s , which suggests it may have certain properties affecting its Absorption, Distribution, Metabolism, and Excretion (ADME). The presence of a fluorine atom could enhance the compound’s metabolic stability and lipophilicity , potentially impacting its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of hNE, leading to potential changes in the immune response and inflammation processes . This could have implications for the treatment of conditions like Acute Respiratory Distress Syndrome (ARDS), where hNE plays a significant role .

Biochemical Analysis

Biochemical Properties

[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of human neutrophil elastase (hNE) . Human neutrophil elastase is a serine proteinase involved in the degradation of extracellular matrix proteins and various plasma proteins . The interaction between this compound and hNE is competitive, where the compound binds to the active center of the enzyme, inhibiting its activity . This inhibition is crucial in regulating inflammatory responses and preventing tissue damage during inflammation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of human neutrophil elastase can reduce the degradation of extracellular matrix proteins, thereby maintaining the structural integrity of tissues during inflammatory responses . Additionally, it can affect the expression of genes involved in inflammation and immune responses, further modulating cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of human neutrophil elastase, forming a covalent acyl-enzyme complex . This binding inhibits the enzyme’s proteolytic activity, preventing the degradation of target proteins . Furthermore, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety . Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits human neutrophil elastase without causing significant adverse effects . At higher doses, toxic or adverse effects may occur, including potential damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes phase I and phase II metabolic reactions, where it is modified to increase its hydrophilicity and facilitate excretion . These metabolic processes can affect the compound’s bioavailability, efficacy, and safety . Understanding the metabolic pathways is crucial for optimizing its therapeutic applications and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues . For instance, the compound may be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Additionally, binding proteins may sequester the compound in specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, the compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with target proteins and exert its effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .

Preparation Methods

The synthesis of [1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the fluoro-benzenesulfonyl group: This step involves the sulfonylation of the piperidine ring with a fluoro-benzenesulfonyl chloride reagent under basic conditions.

    Attachment of the acetic acid moiety:

Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid: undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid: has several scientific research applications:

Comparison with Similar Compounds

[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and have diverse applications in scientific research .

Properties

IUPAC Name

2-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-11-2-1-3-12(9-11)20(18,19)15-6-4-10(5-7-15)8-13(16)17/h1-3,9-10H,4-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQVXICQDIDELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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